Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a trifluoromethylphenyl group at position 3, a methylsulfanyl group at position 4, and a thioxo group at position 2.
Properties
IUPAC Name |
ethyl 4-methylsulfanyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S3/c1-3-20-12(19)10-11(22-2)18(13(21)23-10)9-6-4-5-8(7-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXFAWHEFTOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 338.3077 g/mol
This compound features a thiazole ring, which is crucial for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. A review highlighted that compounds with thiazole rings often demonstrate cytotoxic effects against various cancer cell lines. For instance, the IC50 values for some thiazole derivatives were reported to be less than those of standard drugs like doxorubicin, indicating their potential as effective anticancer agents .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving Jurkat cells (a model for leukemia), several thiazole derivatives were tested. The results showed that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxic activity. Specifically, this compound demonstrated an IC50 value of approximately 1.98 µg/mL against Jurkat cells .
Antifungal Activity
Thiazoles are also recognized for their antifungal properties. A study on various thiazole derivatives revealed that certain compounds exhibited potent antifungal activity against phytopathogenic fungi. This compound was included in this screening and showed promising results against common fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. In particular:
- Thiazole Ring : Essential for biological activity.
- Substituents : Electron-donating groups (like methyl or trifluoromethyl) enhance potency.
Table 1 summarizes the structure-activity relationships observed in recent studies:
| Compound | IC50 (µg/mL) | Activity Type | Key Substituents |
|---|---|---|---|
| Compound A | 1.61 | Anticancer | Methyl group at position 4 |
| Compound B | 1.98 | Anticancer | Trifluoromethyl group |
| Compound C | 0.75 | Antifungal | Hydroxyl group |
| Ethyl 4... | 1.98 | Anticancer/Antifungal | Methylsulfanyl + Trifluoromethyl |
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.
Case Study:
In a study published in Chemistry & Biology Interface, derivatives of thiazole were synthesized and tested against Bacillus subtilis and Aspergillus niger. The results showed that compounds with similar structural motifs to this compound demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-Cancer Properties
Thiazole derivatives have garnered attention for their potential anti-cancer properties. This compound is being investigated for its ability to inhibit tumor cell proliferation.
Research Findings:
A study highlighted in PMC focused on the synthesis of thiazole derivatives and their evaluation as anti-cancer agents. It was found that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
Fungicidal Properties
The compound has potential applications in agriculture as a fungicide. Its structural features allow it to disrupt fungal cell membranes or inhibit key metabolic pathways.
Case Study:
In a patent application detailing fungicidal mixtures containing thiazole derivatives, this compound was noted for its effectiveness against various fungal pathogens in crops . This suggests its viability as an environmentally friendly pesticide alternative.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its applications.
Synthesis Techniques
The synthesis typically involves multi-step reactions starting from commercially available precursors. Various methods such as sulfonation and nucleophilic substitutions are employed to yield the desired thiazole derivative.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation | Sulfur trioxide | 85 |
| 2 | Nucleophilic substitution | Methyl sulfide | 90 |
| 3 | Esterification | Ethanol and acid chloride | 80 |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
Structural and Crystallographic Comparisons
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (CAS Not Provided): Features a trifluoromethyl group at position 5 instead of position 3. Crystal structure analysis reveals near coplanarity (5.15° dihedral angle) between thiazole and phenyl rings, suggesting stable π-π stacking interactions . Lacks the methylsulfanyl group, reducing steric hindrance compared to the target compound.
- Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 1171528-99-6): Substitution of thioxo with ethylamino introduces basicity, improving solubility in polar solvents . The trifluoromethyl group at position 4 may influence regioselectivity in reactions.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd-catalyzed cyclization | Pd(OAc)₂/Xantphos | DMF | 72 | 95 | |
| Sodium ethoxide-mediated | NaOEt | Ethanol | 65 | 90 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm, thioxo sulfur influencing chemical shifts) .
- X-ray crystallography : Resolves dihydrothiazole ring conformation and substituent orientation (e.g., analogous ethyl thiazole-4-carboxylate structures show planar rings with torsional angles <5°) .
- Melting point : Consistent mp (e.g., 131–133°C for related compounds) confirms purity .
Advanced: How do computational (DFT) studies explain the electronic properties and reactivity of the thioxo-thiazole core?
Answer:
DFT calculations at the B3LYP/6-31G* level reveal:
- Electrophilic sites : The thioxo group (C=S) acts as an electron acceptor, with LUMO density localized here, facilitating nucleophilic attacks .
- Aromaticity : The thiazole ring exhibits partial aromaticity (NICS values ≈ -8 ppm), stabilizing intermediates during functionalization.
- Trifluoromethyl effects : The -CF₃ group enhances electrophilicity via inductive effects, corroborated by Hammett σₚ constants .
Advanced: How can discrepancies between experimental and computational structural data be resolved?
Answer:
Contradictions often arise in bond lengths or angles. For example:
- C-S bond lengths : X-ray data for ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate show C-S = 1.68 Å vs. DFT-predicted 1.71 Å due to crystal packing forces .
- Mitigation strategies :
Advanced: What strategies address byproduct formation during large-scale synthesis?
Answer:
Common byproducts include regioisomers (e.g., 4- vs. 5-substituted thiazoles) and oxidized sulfides. Solutions involve:
Q. Table 2: Byproduct Analysis
| Byproduct | Source | Mitigation | Reference |
|---|---|---|---|
| 4-Substituted isomer | Competing cyclization | Kinetic control | |
| Sulfoxide derivative | O₂ exposure | N₂ purging, antioxidants |
Advanced: How does the trifluoromethyl group influence bioactivity in related thiazole derivatives?
Answer:
The -CF₃ group enhances metabolic stability and lipophilicity (logP ≈ 4.0), as seen in pesticidal analogs . Structure-activity relationship (SAR) studies show:
- Electron-withdrawing effects : Increase binding to acetylcholinesterase (IC₅₀ improved by 3x vs. -CH₃ analogs) .
- Stereoelectronic tuning : Modulating -CF₃ position (para vs. meta) alters potency; meta-substitution reduces steric hindrance .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
